molecular formula C11H13NO2 B5906937 Benzamide, N-methyl-4-(2-propenyloxy)- CAS No. 91132-70-6

Benzamide, N-methyl-4-(2-propenyloxy)-

Cat. No.: B5906937
CAS No.: 91132-70-6
M. Wt: 191.23 g/mol
InChI Key: LPONHUMORMGEHS-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-4-(2-propenyloxy)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is notable for its unique structure, which includes a methyl group and a propenyloxy group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, N-methyl-4-(2-propenyloxy)-, the synthesis can be achieved through the following steps:

    Condensation Reaction: Benzoic acid is reacted with N-methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form N-methylbenzamide.

    Alkylation: The N-methylbenzamide is then subjected to alkylation with allyl bromide in the presence of a base such as potassium carbonate to introduce the propenyloxy group.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-methyl-4-(2-propenyloxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-4-(2-propenyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The propenyloxy group can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl bromide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-methyl-4-(2-propenyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-4-(2-propenyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-methyl-4-(2-propenyloxy)- is unique due to the presence of both the N-methyl and propenyloxy groups. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-8-14-10-6-4-9(5-7-10)11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPONHUMORMGEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406873
Record name Benzamide, N-methyl-4-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91132-70-6
Record name Benzamide, N-methyl-4-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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